benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, an ethoxyphenyl group, and various functional groups such as amino, cyano, and carboxylate. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 4-ethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with malononitrile and ammonium acetate to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and mechanisms of action may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific interactions depend on the compound’s structure and functional groups. For example, the amino and cyano groups may form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. The pyran ring and ethoxyphenyl group may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- Benzyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- Benzyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interactions with molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-27-18-11-9-17(10-12-18)21-19(13-24)22(25)29-15(2)20(21)23(26)28-14-16-7-5-4-6-8-16/h4-12,21H,3,14,25H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBFVGUOHBVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC3=CC=CC=C3)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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